2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)-3-methyl- is a complex organic compound with the molecular formula C22H16N2O. This compound features a pyridine ring, a pyran ring, and phenyl groups, making it a molecule of interest in various scientific fields due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)-3-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyran intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include aromatic aldehydes, amines, and catalysts to facilitate the formation of the pyran ring .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)-4-methyl-
- 2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)-5-methyl-
- 2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)-monohydrochloride
Uniqueness
Compared to similar compounds, 2-Pyridinamine, N-(4,6-diphenyl-2H-pyran-2-ylidene)-3-methyl- stands out due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62219-27-6 |
---|---|
Molecular Formula |
C23H18N2O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-(3-methylpyridin-2-yl)-4,6-diphenylpyran-2-imine |
InChI |
InChI=1S/C23H18N2O/c1-17-9-8-14-24-23(17)25-22-16-20(18-10-4-2-5-11-18)15-21(26-22)19-12-6-3-7-13-19/h2-16H,1H3 |
InChI Key |
KOPXJJABNFYJOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)N=C2C=C(C=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.